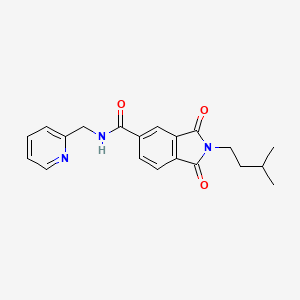![molecular formula C19H20N2O3 B4754578 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4754578.png)
4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde
Vue d'ensemble
Description
4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde, also known as OPBE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OPBE is a benzaldehyde derivative that has a piperazine ring attached to it, which gives it unique properties that make it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in cell growth and division. 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde has been shown to have anxiolytic and antidepressant effects, possibly through its interaction with dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde in lab experiments include its high purity and yield, as well as its unique properties that make it an attractive target for researchers. However, the limitations of using 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other anticancer drugs. Another direction is to explore its potential as an antibiotic, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde and its potential side effects.
Applications De Recherche Scientifique
4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. 4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-14-16-6-8-18(9-7-16)24-15-19(23)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBVQVMTTVOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)
![2-fluoro-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4754509.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4754535.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![1-ethyl-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4754556.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4754574.png)
![methyl (5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4754581.png)

![5-methyl-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754600.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)